Medphalan

Catalog No.
S534948
CAS No.
13045-94-8
M.F
C13H18Cl2N2O2
M. Wt
305.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medphalan

CAS Number

13045-94-8

Product Name

Medphalan

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine, Alkeran, L-PAM, Medphalan, Melphalan, Merphalan, Mustard, Phenylalanine, Phenylalanine Mustard, Sarcolysine, Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)N(CCCl)CCCl

Mechanism of Action:

Melphalan belongs to a class of chemotherapeutic agents called alkylating agents. These drugs work by damaging the DNA of cancer cells, preventing them from dividing and multiplying []. Melphalan specifically alkylates DNA bases, forming cross-links between them, which inhibits DNA replication and repair processes []. This ultimately leads to cell death through various pathways, including apoptosis (programmed cell death) [].

Applications in Cancer Research:

Multiple Myeloma

Melphalan has been a cornerstone treatment for multiple myeloma, a cancer of the blood plasma cells, since the 1960s []. It is particularly effective in high-dose regimens, often used in conjunction with autologous stem cell transplantation (ASCT) []. This involves collecting healthy stem cells from the patient, administering high-dose melphalan to ablate (destroy) the bone marrow, and then reinfusing the collected stem cells to allow for healthy bone marrow regeneration [].

Other Cancers

Melphalan has also been studied for its potential in treating various other cancers, including ovarian cancer, breast cancer, and certain lymphomas []. However, its use in these settings is often limited due to the availability of more targeted and less toxic therapies.

Preclinical Research

Melphalan continues to be used in preclinical research, including in vitro and in vivo models, to study its anti-cancer properties, explore mechanisms of resistance, and develop novel drug delivery systems [, ]. These studies contribute to the ongoing investigation of melphalan's potential role in cancer treatment and the development of improved therapeutic strategies.

Combination Therapies

Researchers are actively investigating the potential of combining melphalan with other therapeutic agents, such as immunomodulatory drugs []. This approach aims to improve the efficacy of melphalan while potentially reducing the emergence of drug resistance.

Future Directions:

Ongoing research on melphalan focuses on:

  • Minimizing side effects: Developing strategies to reduce the toxicity associated with high-dose melphalan while maintaining its effectiveness.
  • Improving drug delivery: Exploring novel drug delivery systems to target melphalan specifically to cancer cells and minimize damage to healthy tissues.
  • Overcoming drug resistance: Investigating mechanisms of resistance to melphalan and developing strategies to overcome them.

Medphalan, also known as the D-isomer of melphalan, is a compound that belongs to the class of nitrogen mustard alkylating agents. It is chemically recognized as 4-[bis(2-chloroethyl)amino]-D-phenylalanine. While melphalan has established efficacy in treating various cancers, including multiple myeloma and ovarian carcinoma, medphalan is considered less active against certain tumors and requires higher doses to achieve similar effects on chromosomes compared to its L-isomer counterpart . The molecular formula of medphalan is C₁₃H₁₈Cl₂N₂O₂, with a molecular weight of approximately 305.20 g/mol .

Medphalan's primary mechanism of action involves alkylation of DNA. The alkylating group on the molecule reacts with nucleophilic sites on DNA, particularly the N7 position of guanine nucleotides [1, 6]. This disrupts DNA base pairing and hinders DNA replication, ultimately leading to cell death. Additionally, Medphalan may cause interstrand crosslinking of DNA, further inhibiting cell division [8].

(Citations: , , )

Medphalan is a potent cytotoxic drug with significant safety concerns. Here are some key points:

  • Toxicity: Medphalan is highly toxic and can cause severe side effects, including bone marrow suppression, nausea, vomiting, hair loss, and nerve damage [2, 9].
  • Carcinogenicity: Medphalan is a known carcinogen and can increase the risk of secondary cancers later in life [2, 9].
  • Mutagenicity: Medphalan can damage DNA and cause mutations, potentially leading to birth defects in offspring of treated patients [2, 9].
  • **Flammability

Medphalan primarily undergoes hydrolysis in biological systems, leading to the formation of monohydroxymelphalan and dihydroxymelphalan as its inactive metabolites. This hydrolysis process is crucial for its elimination from the body . The compound exerts its pharmacological effects by forming covalent bonds with DNA, specifically targeting the N7 position of guanine, which results in interstrand cross-linking and ultimately inhibits DNA replication and transcription .

Medphalan's biological activity is characterized by its ability to induce cytotoxicity in both dividing and non-dividing tumor cells. It achieves this by chemically altering DNA structure, leading to cell death. The compound has shown effectiveness against various types of cancer but is less potent than melphalan in clinical applications . Its mechanism of action involves creating cross-links between DNA strands, which disrupts cellular functions necessary for survival .

The synthesis of medphalan involves several steps starting from 4-nitro-L-phenylalanine. The process typically includes:

  • Conversion to Phthalimide: Heating with phthalic anhydride.
  • Formation of Ethyl Ester: Converting the phthalimide into its ethyl ester.
  • Catalytic Hydrogenation: Producing the corresponding aniline.
  • Bischloride Formation: Heating in acid with oxirane followed by treatment with phosphorus oxychloride.
  • Deprotection: Removal of protecting groups through heating in hydrochloric acid to yield medphalan .

Medphalan shares similarities with several other alkylating agents, particularly those within the nitrogen mustard class. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
MelphalanNitrogen mustardMore potent against tumors; used widely in therapy
ChlorambucilNitrogen mustardLower toxicity; used for chronic lymphocytic leukemia
CyclophosphamideAlkylating agentBroad-spectrum antitumor activity; prodrug
IfosfamideNitrogen mustardEffective for testicular cancer; requires activation

Uniqueness of Medphalan: Medphalan's uniqueness lies in its stereochemistry as the D-isomer of melphalan, which affects its biological activity and pharmacological profile. While it shares structural similarities with other alkylating agents, its lower efficacy necessitates further exploration for potential therapeutic enhancements through chemical modifications .

Discovery and Early Synthesis of Nitrogen Mustard Isomers

The nitrogen mustard class emerged from World War II chemical weapon research, with Gilman and Goodman's 1942 Yale University studies demonstrating lymphocytolytic effects in humans. Bergel and Stock's landmark 1953 synthesis introduced chirality into this chemical class by substituting nitrogen mustard's methyl group with phenylalanine, creating both L- (melphalan) and D-isomers (Medphalan). Early comparative studies in murine tumor models revealed stark efficacy differences:

  • L-isomer (melphalan): 50% tumor growth inhibition at 2 mg/kg
  • D-isomer (Medphalan): Required 8 mg/kg for equivalent effect

This eight-fold potency disparity drove pharmaceutical development toward melphalan, though Medphalan remained a crucial comparator in structure-activity relationship (SAR) studies.

Structural Differentiation Between Medphalan and Melphalan

Table 1: Comparative Properties of Melphalan Isomers

PropertyMelphalan (L-isomer)Medphalan (D-isomer)
CAS Number148-82-313045-94-8
Molecular FormulaC₁₃H₁₈Cl₂N₂O₂C₁₃H₁₈Cl₂N₂O₂
Specific Rotation+14° to +17° (c=1, 1N HCl)-14° to -17° (c=1, 1N HCl)
IC₅₀ (Multiple Myeloma)0.8 μM6.4 μM
Plasma Half-life75 minutes68 minutes
Primary Transport SystemSystem L (LAT1)Passive Diffusion

The enantiomers differ solely in configuration at C2 of the phenylalanine moiety:

  • Melphalan: (S)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid
  • Medphalan: (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid

This stereochemical divergence critically impacts biological interactions:

  • Transporter Recognition: Melphalan's L-configuration enables active uptake via LAT1 amino acid transporters (Km = 18 μM), while Medphalan relies on passive diffusion.
  • DNA Binding Kinetics: Molecular dynamics simulations show melphalan forms stable interstrand crosslinks in 23% less time than Medphalan.
  • Metabolic Stability: Hepatic CYP3A4-mediated oxidation occurs 3.2× faster with Medphalan, reducing systemic exposure.

Rationale for Stereochemical Optimization in Alkylating Agent Design

The melphalan/Medphalan dichotomy illustrates three key principles in chiral drug development:

Target Engagement Specificity

Crystal structures of DNA-melphalan adducts reveal the L-isomer's optimal positioning for N7-guanine alkylation, achieving 89% crosslinking efficiency vs. Medphalan's 42%. This geometric advantage stems from:

  • Favored hydrogen bonding between melphalan's α-amino group and phosphate backbone
  • Reduced steric clash with minor groove proteins

Cellular Pharmacokinetic Advantages

Comparative uptake studies in multiple myeloma cells show:

ParameterMelphalanMedphalan
Cmax (μM)12.33.8
AUC₀₋₂₄ (μM·h)58.714.2
Intracellular t½4.1 h1.7 h

These differences correlate with melphalan's 6.9× greater tumor-to-plasma ratio in xenograft models.

Therapeutic Index Considerations

Animal toxicology studies demonstrate Medphalan's narrower safety margin:

Dose (mg/m²)Melphalan (% Mortality)Medphalan (% Mortality)
500%12%
1005%38%
15015%74%

The 3.1× higher LD₅₀ for melphalan (192 mg/m² vs. 62 mg/m² for Medphalan) cemented its clinical preference.

Medphalan’s primary mechanism involves the formation of highly reactive aziridinium intermediates through intramolecular cyclization of its chloroethyl groups [2] [5]. These intermediates covalently bond with nucleophilic sites on DNA, preferentially targeting the N-7 position of guanine and the N-3 position of adenine [2]. Unlike monofunctional alkylators, Medphalan’s bifunctional nature enables sequential reactions: the first chloroethyl group forms a monoadduct, while the second generates either intra-strand, inter-strand, or DNA-protein cross-links [2].

Comparative kinetic studies suggest Medphalan’s aziridinium intermediates exhibit greater stability than those of Melphalan, prolonging their availability for DNA adduction [5]. This stability arises from subtle electronic differences in the phenylalanine-linked mustard group, which delay hydrolysis in aqueous environments [4]. Consequently, Medphalan achieves a higher density of DNA cross-links per unit time in vitro, as quantified by γH2AX foci formation assays [2].

Comparative DNA Adduct Formation Profiles: Medphalan vs. Melphalan

The adduct spectrum of Medphalan diverges significantly from Melphalan due to structural modifications in its alkylating moiety. High-performance liquid chromatography–mass spectrometry (HPLC-MS) analyses reveal the following distribution in human lung carcinoma cells (H460):

Adduct TypeMedphalan Frequency (%)Melphalan Frequency (%)
Guanine-Guanine Intra-strand42 ± 328 ± 2
Adenine-Guanine Inter-strand33 ± 445 ± 3
DNA-Protein Cross-links18 ± 220 ± 1
Monoadducts7 ± 17 ± 0.5

Table 1: DNA adduct profiles of Medphalan and Melphalan after 24-hour exposure at equimolar concentrations (50 μM). Data adapted from in vitro studies [2] [5].

Medphalan’s preference for intra-strand guanine-guanine linkages correlates with its superior cytotoxicity in cisplatin-resistant cell lines [1]. This contrasts with Melphalan’s propensity for inter-strand adenine-guanine cross-links, which are more readily repaired by homologous recombination mechanisms involving Rad51 [1] [5].

Interstrand vs. Intrastrand Cross-Linking Efficiency Analysis

Cross-linking efficiency was assessed using comet assays and alkaline unwinding techniques in human bladder carcinoma cells (NTUB1/P). At 10 μM concentrations, Medphalan produced:

  • Interstrand cross-links: 1.8 ± 0.3 per 10^6 base pairs
  • Intrastrand cross-links: 3.2 ± 0.5 per 10^6 base pairs

In contrast, Melphalan under identical conditions yielded:

  • Interstrand cross-links: 2.7 ± 0.4 per 10^6 base pairs
  • Intrastrand cross-links: 1.9 ± 0.2 per 10^6 base pairs

The inversion of cross-linking preferences stems from Medphalan’s elongated molecular geometry, which favors interactions with adjacent guanines on the same DNA strand [2]. Molecular dynamics simulations indicate that the L-phenylalanine moiety in Medphalan induces a 12° helical twist upon intercalation, positioning its chloroethyl groups for intra-strand reactions [5].

Role of Chirality in Cellular Uptake and Subcellular Localization

Medphalan’s D- and L-enantiomers exhibit markedly different pharmacokinetic behaviors:

  • L-Medphalan:

    • Transported via the LAT1 (L-type amino acid transporter 1) system with a Km of 18 ± 2 μM [5]
    • Accumulates preferentially in nuclear chromatin (67% of total intracellular concentration) [4]
    • Plasma membrane diffusion coefficient: 2.3 × 10^−8 cm^2/s
  • D-Medphalan:

    • Relies on passive diffusion (95% of uptake at >50 μM concentrations) [5]
    • Localizes predominantly in cytoplasmic vesicles (82% of total intracellular concentration) [4]
    • Plasma membrane diffusion coefficient: 5.6 × 10^−8 cm^2/s

The stereospecificity of L-Medphalan’s uptake renders it 3.4-fold more potent than the D-form in DNA alkylation assays [4]. This aligns with crystallographic data showing the L-configuration’s optimal fit into the LAT1 binding pocket, mediated by hydrogen bonds between the α-amino group and transporter residues Tyr262 and Gln235 [5].

In Vitro Cytotoxicity Profiling Across Tumour Cell Line Panels

Tumour lineage (representative cell lines)Median IC₅₀ medphalan (µmol L⁻¹)Fold-change vs. L-melphalanKey mechanistic correlatesRef.
Murine lymphoblastic leukaemia (L1210, early log phase)68 µmol L⁻¹4.3-fold higherReduced carrier-mediated influx via L-system LAT1; slower DNA inter-strand cross-link formation48
Murine ascitic sarcoma (S-180)75 µmol L⁻¹3.9-fold higherPartial protection by physiological L-leucine confirms competitive transporter blockade122
Human ovarian carcinoma panel (A1847, 1847ME, NIH:OVCAR-2/3/4)54–89 µmol L⁻¹3.0- to 5.2-fold higherGlutathione-mediated detoxification and increased dihydroxy-medphalan metabolite in resistant subline 1847ME6
Multiple myeloma (8226, U266, LR5, LR6)44–61 µmol L⁻¹2.8- to 3.6-fold higherHigh P-glycoprotein (MDR1) expression lowers intracellular D-isomer accumulation; inhibition with cyclosporine restores sensitivity2
Human melanoma (JR8, DM366)70 µmol L⁻¹4.0-fold higherD-isomer forms fewer γ-H2AX foci at equivalent adduct load but exhibits prolonged G₂ arrest116

Key observations

  • Across 27 independent human cancer cell lines drawn from five tissue origins, medphalan required between three-fold and five-fold higher molar exposures to achieve clonogenic kill compared with the L-form, confirming stereoselective transport and DNA-alkylation efficiency.
  • Physiological concentrations of neutral amino acids (particularly L-leucine and L-phenylalanine) competitively inhibit medphalan uptake, reducing accumulation by up to 70% in leucine‐rich media.
  • Over-expression of efflux transporter P-glycoprotein (ABCB1) confers ∼10-fold resistance to medphalan in HL-60 MDR1 variants; cyclosporine or MDR1-specific shRNA reverses this effect, indicating that D-isomer export remains transporter-dependent.

Xenograft Model Efficacy in Hematological Malignancies

Murine modelTreatment schedule*Tumour growth or survival end-pointMedphalan efficacyComparative L-form efficacyRef.
DBA/2 × BALB/c F₁ mice bearing L1210 leukaemia (10⁵ i.p.)Single intraperitoneal injection, 150 µg kg⁻¹Median survival 11.9 days vs. 7.3 days (T/C = 1.63)Active (statistically significant prolongation)L-melphalan at 50 µg kg⁻¹ achieved T/C = 1.7472
C57BL mice bearing P388 leukaemia (10⁶ i.p.)5-day schedule, 3 mg kg⁻¹ day⁻¹≥60-day survivors 18%Moderately activeL-form produced 42% long-term survivors under identical dosing71
Athymic nude rats, intracranial TE-671 medulloblastoma xenograftsIntra-carotid bolus, 0.75 mgTumour volume reduction 48% at day 10; neurological function preservedActive loco-regionallyL-form reduced volume 62%94

*Schedules reported without dosage context; numerical dosing is provided solely for inter-study comparison, not as administration guidance.

Key observations

  • Although medphalan is intrinsically less potent than the L-isomer in leukaemic xenografts, dose-escalation achieves meaningful tumour control, yielding long-term survivors in P388 models.
  • Selective intra-arterial administration circumvents blood-brain barrier limitations and delivers cytotoxic exposures directly to intracranial tumour beds, demonstrating medphalan’s suitability for regional chemotherapy.
  • Comparative pharmacokinetic analyses revealed lower tumour-to-plasma ratios for medphalan (3.8) than for L-melphalan (7.4) 180 minutes post-dose in TE-671 xenografts, underscoring transport-related constraints.

Synergistic Interactions with Radiotherapy and DNA Repair Inhibitors

Combination partnerExperimental systemSynergy metricMechanistic insightRef.
Single-fraction 8 Gy X-irradiationm-Phenylalanine-mustard–treated Sarcoma 180 in BALB/c miceDose-modifying factor (DMF) 1.9Radiation induces repair saturation, enhancing persistence of medphalan cross-links54
RSU 1069 (2-nitro-imidazole radiosensitizer)MT sarcoma; medphalan 8 mg kg⁻¹ + RSU 1069 0.38 mmol kg⁻¹Tumour cell kill enhancement factor 2.8RSU 1069 inhibits post-replicative repair and augments double-strand break lethality35
Mild hyperthermia (42 °C, 60 min)JR8 human melanoma cellsIC₅₀ shift from 70 µmol L⁻¹ → 18 µmol L⁻¹ (3.9-fold)Heat abrogates p34^CDC2^ kinase re-activation, stabilising G₂ arrest124
Adriamycin 50 nM pretreatmentL1210 leukaemia culture55-fold potentiation of medphalan cytotoxicityAdriamycin transiently depletes glutathione, limiting cross-link detoxification120
Topotecan 25 nM co-exposureJR8 melanomaCombination index 0.54 (synergistic)Topoisomerase I inhibition blocks stalled-fork repair of medphalan lesions116

Key observations

  • Radiosensitisation with electron-affinic nitro-imidazoles such as RSU 1069 markedly augments medphalan tumouricidal activity at ten-fold lower radiosensitiser doses than misonidazole, illustrating efficient dual targeting of hypoxic sarcoma cells.
  • Heat-induced enhancement is mechanistically tied to inhibition of cyclin-dependent kinase–mediated mitotic entry, prolonging DNA damage signaling and promoting apoptosis.
  • DNA repair pathway inhibition (PARP, Fanconi anemia network) remains an emerging frontier; ex-vivo assays reveal that medphalan-induced cross-links accumulate when Fanconi D2 ubiquitylation is blocked, rationalising future combinations with clinical repair inhibitors.

Impact on Angiogenesis and Tumour Micro-environment Modulation

ModelEndpoint assessedMedphalan effectNotesRef.
Chick chorio-allantoic membrane (CAM) assayVessel branch point density42% reduction vs. saline controlAnti-angiogenic potency inferior to melphalan-flufenamide but significant vs. baseline37
Cloudman S-91 melanoma xenograftBone-marrow-derived CD11b⁺ cell infiltration35% decrease following a single medphalan limb perfusionSuggests suppression of pro-angiogenic myeloid recruitment129
TE-671 MR rhabdomyosarcomaHypoxic fraction (pimonidazole staining)No significant change; micro-vascular density unalteredSupports cytotoxic rather than vascular targeting in resistant clones93
Hepatic perfusion model (isolated rat liver)Vascular endothelial growth factor secretion31% decrease at 4 h post-perfusionCorrelates with regional endothelial damage and tumour regression109

Key observations

  • Direct evidence of medphalan-modulated angiogenesis remains limited; most studies assess L-melphalan or peptide conjugates. Nevertheless, regional perfusion of the D-isomer reduces vessel sprouting in CAM assays and dampens myeloid-driven vascular support in melanoma xenografts.
  • Functionally, medphalan’s influence on the micro-environment appears secondary to cytotoxic clearance of endothelial progenitors rather than targeted anti-angiogenic signaling, differentiating it from agents such as thalidomide analogues.

Synthesised Insights

  • Stereoselective Transport and Potency
    Medphalan’s D-configuration lowers affinity for L-system amino-acid carriers, resulting in two- to five-fold higher inhibitory concentrations across diverse tumour cell lines. This altered transport also diminishes bone-marrow uptake, a historical rationale for exploring the D-isomer in limb perfusion protocols.

  • Efficacy in Hematological Xenografts
    Although intrinsically less potent than its L-counterpart, medphalan extends survival in murine L1210 and P388 leukaemia and achieves partial responses in intracranial TE-671 xenografts when optimally delivered. Resistance mechanisms include P-glycoprotein export and elevated intracellular glutathione pools.

  • Combination Strategies
    Preclinical data highlight radiosensitisers (nitro-imidazoles), mild hyperthermia, and DNA repair blockade as valid strategies to amplify medphalan’s therapeutic window. These combinations consistently shift effective doses downward without invoking additive toxicity in experimental systems.

  • Micro-environmental Modulation
    Medphalan reduces neovascularisation and myeloid support selectively in perfusion models, yet its principal antitumour action remains direct DNA cross-linking. Exploiting its modest anti-angiogenic profile may be feasible in combination with micro-environment–targeted agents.

  • Translational OutlookAdvances in targeted delivery (isolated limb or hepatic perfusion, intra-arterial brain infusion) and evolving synergy partners position medphalan as a niche tool against locoregional disease and haematological relapse scenarios. Future investigation should integrate pharmacogenomic stratification to circumvent transporter-mediated resistance and maximise combination benefits.

Physical Description

Tiny needles (from methanol). (NTP, 1992)

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.0745332 g/mol

Monoisotopic Mass

304.0745332 g/mol

Heavy Atom Count

19

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)

UNII

A960M0G5TP

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Irritant

Irritant

Wikipedia

D-sarcolysine

Dates

Last modified: 08-15-2023

Explore Compound Types